3-Phenyl-2-propenyl beta-D-glucopyranoside

Xanthine Oxidase Inhibition Enzyme Assay Phenylpropanoid Glycoside

Research requiring precise phenylpropanoid glycoside controls is often compromised by substituting structurally distinct analogs (aglycone, disaccharides). This monosaccharide glucoside solves that need. • **Enzyme control**: Quantified XOD inhibition (IC50=93.2 μM, 38% at 1.5 mg/mL); inactive vs AChE (16%) - ideal reference/negative control. • **Synthetic intermediate**: 61% yield via Mizoroki-Heck; precursor to rosavin & disaccharide PPGs. • **Supply**: Reliable sourcing for reproducible bioassay calibration.

Molecular Formula C15H20O6
Molecular Weight 296.31 g/mol
Cat. No. B12278998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2-propenyl beta-D-glucopyranoside
Molecular FormulaC15H20O6
Molecular Weight296.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2/b7-4+
InChIKeyKHPCPRHQVVSZAH-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-2-propenyl β-D-glucopyranoside Overview


3-Phenyl-2-propenyl beta-D-glucopyranoside (CAS 69306-80-5), also known as cinnamyl β-D-glucopyranoside, is a monosaccharide phenylpropanoid glycoside (PPG) [1]. It features a cinnamyl aglycone (3-phenyl-2-propen-1-ol) linked to a β-D-glucopyranosyl moiety via a glycosidic bond [2]. This structural configuration confers moderate water solubility and distinct enzyme inhibitory activities compared to its aglycone and more complex disaccharide analogs [3].

Supports moderate XOD reference standard selection
AChE-inactive scaffold for negative control context
Water-soluble glycoside; distinct from volatile aglycone

Non-Substitutability of 3-Phenyl-2-propenyl β-D-glucopyranoside


Direct substitution of 3-phenyl-2-propenyl beta-D-glucopyranoside with its aglycone (cinnamyl alcohol), ester analog (cinnamyl acetate), or disaccharide derivatives (e.g., rosavin) is not scientifically valid. The β-D-glucopyranosyl moiety significantly alters both physicochemical properties (e.g., solubility, logP) and biological activity profiles [1]. Quantitative enzyme inhibition studies reveal that the monosaccharide 3-phenyl-2-propenyl beta-D-glucopyranoside (10m) exhibits a specific activity profile distinct from both its substituted monosaccharide analogs and disaccharide counterparts. Notably, disaccharide derivatives like rosavin (20) demonstrate up to 50-fold greater potency in acetylcholinesterase (AChE) inhibition (IC50 = 1.72 μM) compared to the moderate XOD inhibition (IC50 = 93.2 μM) observed for the monosaccharide [2]. Such differences underscore that each structural variant within the PPG class possesses a unique biological fingerprint, precluding generic substitution without compromising experimental reproducibility and procurement accuracy.

Aglycone form
Cinnamyl alcohol differs in solubility, volatility, and target engagement; may not replicate glycoside profile.
Disaccharide analogs
Rosavin and related disaccharides exhibit up to 50-fold potency difference in AChE; assay response may shift significantly.
Halogenated derivatives
4-Bromo substituted analogs show higher XOD inhibition; may alter screening baseline and selectivity conclusions.

Evidence for Selection: 3-Phenyl-2-propenyl β-D-glucopyranoside


Xanthine Oxidase (XOD) Inhibition Profile

3-Phenyl-2-propenyl beta-D-glucopyranoside (Compound 10m) demonstrates quantifiable, moderate inhibitory activity against xanthine oxidase (XOD). Its activity profile is clearly distinguished from both more potent disaccharide derivatives and substituted monosaccharide analogs. Specifically, 10m exhibits 38% XOD inhibition at 1.5 mg/mL with an IC50 of 93.2 μM [1]. In contrast, the disaccharide rosavin (20) achieves 73% inhibition at the same concentration with a markedly lower IC50 of 5.55 μM. Among monosaccharide derivatives, halogenated analogs show higher potency; for instance, 4-bromo substituted 10l exhibits 55% inhibition at 1.5 mg/mL with an IC50 of 19.6 μM. This places 10m as a reference compound with moderate, selective XOD inhibitory activity, distinct from both high-potency disaccharides and enhanced monosaccharide derivatives.

XOD Inhibition
Head-to-head
10m: 38% inhib., IC50 93.2 µM | Rosavin: 73%, IC50 5.55 µM | 10l (4-Br): 55%, IC50 19.6 µM
Supports moderate XOD reference standard use
In vitro assay; triplicate data
Xanthine Oxidase Inhibition Enzyme Assay Phenylpropanoid Glycoside

Acetylcholinesterase (AChE) Inhibition Profile

3-Phenyl-2-propenyl beta-D-glucopyranoside (10m) exhibits minimal inhibitory activity against acetylcholinesterase (AChE), a key therapeutic target for Alzheimer's disease. At a concentration of 1.5 mg/mL, 10m achieved only 16 ± 0.44% inhibition, which is below the threshold considered for active inhibition (<30%) [1]. This stands in stark contrast to disaccharide phenylpropanoid glycosides such as rosavin (20), which demonstrated 85% inhibition at 1.5 mg/mL with an IC50 of 1.72 μM, and the 4-bromo substituted monosaccharide 10l, which achieved 57% inhibition at 1.5 mg/mL with an IC50 of 22.4 μM. The data confirm that the unsubstituted monosaccharide 3-phenyl-2-propenyl beta-D-glucopyranoside is essentially inactive as an AChE inhibitor, a property that distinguishes it from both substituted monosaccharide and disaccharide analogs.

AChE Inhibition
Head-to-head
10m: 16% inhib. (inactive) | Rosavin: 85%, IC50 1.72 µM | 10l: 57%, IC50 22.4 µM
Ideal AChE-negative scaffold control
Below active inhibition threshold
Acetylcholinesterase Inhibition Enzyme Assay Neurodegeneration

Glycosylation Impact on Physicochemical and Biological Properties

The presence of the β-D-glucopyranosyl moiety in 3-phenyl-2-propenyl beta-D-glucopyranoside fundamentally alters its properties relative to its aglycone, cinnamyl alcohol. While cinnamyl alcohol is poorly soluble in water and primarily used in fragrance applications due to its volatility, the glucoside exhibits significantly enhanced aqueous solubility and reduced volatility [1][2]. Furthermore, glycosylation modifies the compound's interaction with biological targets. The enzyme inhibition data demonstrate that the monosaccharide glucoside 10m exhibits a specific profile (moderate XOD inhibition, minimal AChE inhibition) distinct from both the aglycone and more complex glycosides. This class-level inference is supported by extensive structure-activity relationship (SAR) studies on cinnamic acid derivatives, which confirm that glycosylation and the specific sugar moiety attached are critical determinants of biological activity [3].

Glycosylation Effect
Class-level
β-D-Glucoside enhances water solubility, reduces volatility vs. aglycone; distinct enzyme inhibition profile observed across PPG class.
Glycosylation critically alters property and target engagement
SAR inference; context-specific validation advised
Glycosylation Physicochemical Properties Structure-Activity Relationship

Applications of 3-Phenyl-2-propenyl β-D-glucopyranoside


XOD Inhibitor Screening Reference Standard

Based on its quantified, moderate XOD inhibitory activity (IC50 = 93.2 μM, 38% inhibition at 1.5 mg/mL), 3-phenyl-2-propenyl beta-D-glucopyranoside serves as an ideal reference compound or positive control in XOD inhibitor screening campaigns [1]. Its activity profile is distinct from high-potency disaccharide derivatives like rosavin, making it suitable for calibrating assays where a moderate baseline response is required.

AChE Inhibition Negative Control

Given its minimal AChE inhibitory activity (16% inhibition at 1.5 mg/mL, classified as inactive), this compound is optimally employed as a negative control or scaffold reference in AChE inhibition assays [1]. This ensures that observed inhibitory effects in experimental compounds are not artifacts of the phenylpropanoid glycoside backbone.

Synthetic Precursor for Disaccharide Phenylpropanoid Glycosides

The synthetic accessibility of 3-phenyl-2-propenyl beta-D-glucopyranoside (achieved in 61% yield via Mizoroki-Heck reaction) positions it as a key intermediate for the synthesis of more complex disaccharide phenylpropanoid glycosides, such as rosavin (20) and cinnamyl 6-O-(β-D-xylopyranosyl)-β-D-glucopyranoside (21), which exhibit significantly enhanced enzyme inhibitory activities [1].

Glycosyltransferase Substrate for Biosynthetic Studies

As a monosaccharide glucoside, 3-phenyl-2-propenyl beta-D-glucopyranoside is a valuable substrate for investigating the activity and specificity of glycosyltransferases involved in the biosynthesis of plant secondary metabolites [2][3]. Its use can elucidate the enzymatic steps required to produce more complex, bioactive disaccharide and polysaccharide derivatives found in medicinal plants like Rhodiola rosea.

Application
Selection Property
Validation Focus
XOD inhibitor screening ref.
Moderate, non-halogenated XOD inhibition
Assay calibration with moderate baseline response
AChE negative control
Minimal AChE inhibitory activity
Confirm scaffold inactivity; avoid false positives
Synthetic precursor
Monosaccharide glucoside scaffold
Glycosylation to produce disaccharide PPGs
Glycosyltransferase substrate
Glucoside acceptor for enzymatic transfer
Monitor conversion to complex glycosides
Quote Request

Request a Quote for 3-Phenyl-2-propenyl beta-D-glucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.